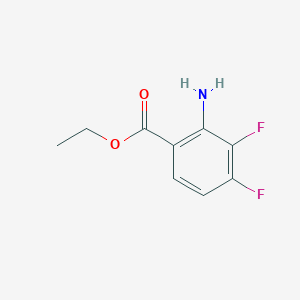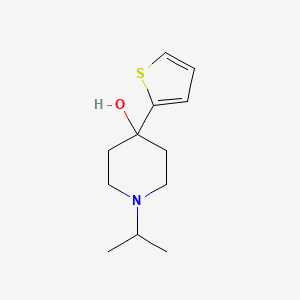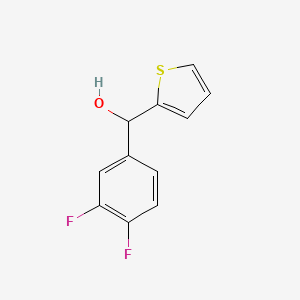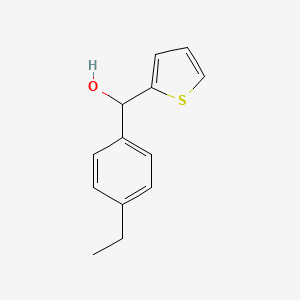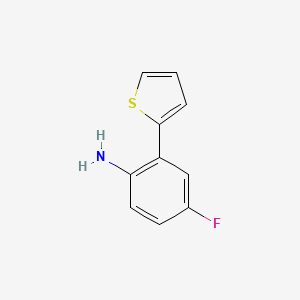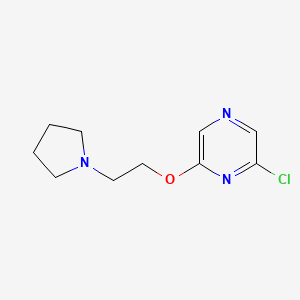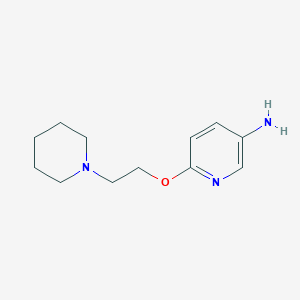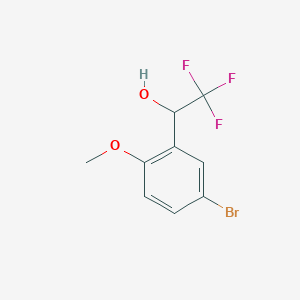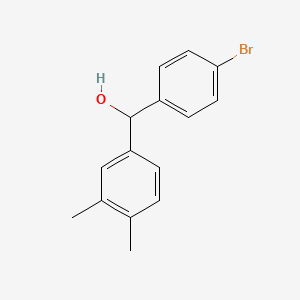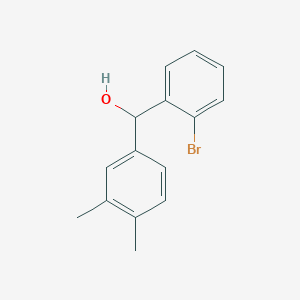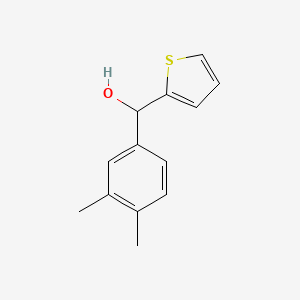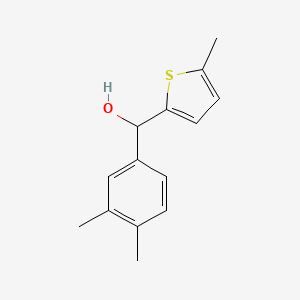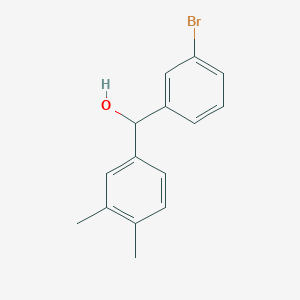
(3-Bromophenyl)(3,4-dimethylphenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Bromophenyl)(3,4-dimethylphenyl)methanol: is an organic compound characterized by a bromophenyl group and a dimethylphenyl group attached to a methanol moiety
Synthetic Routes and Reaction Conditions:
Bromination and Methanolysis: The compound can be synthesized by first brominating 3,4-dimethylbenzene to form 3-bromophenyl-3,4-dimethylbenzene, followed by methanolysis to introduce the methanol group.
Grignard Reaction: Another method involves the reaction of 3-bromophenyl magnesium bromide with 3,4-dimethylbenzaldehyde, followed by reduction to form the methanol group.
Industrial Production Methods:
Batch Production: In industrial settings, the compound is often produced in batch reactors where precise control over reaction conditions such as temperature, pressure, and reactant concentrations is maintained.
Continuous Flow Chemistry: Some industrial processes may employ continuous flow chemistry to enhance efficiency and scalability.
Chemical Reactions Analysis
(3-Bromophenyl)(3,4-dimethylphenyl)methanol: undergoes various types of reactions:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid or ketone.
Reduction: Reduction reactions can convert the compound to its corresponding alcohol or amine derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophiles like sodium iodide (NaI) and reaction conditions such as polar aprotic solvents are typically employed.
Major Products Formed:
Oxidation: 3-Bromophenyl-3,4-dimethylbenzoic acid or ketone derivatives.
Reduction: Corresponding alcohol or amine derivatives.
Substitution: Various substituted phenyl compounds depending on the nucleophile used.
Scientific Research Applications
(3-Bromophenyl)(3,4-dimethylphenyl)methanol: has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Industry: The compound is utilized in the production of advanced materials and polymers.
Mechanism of Action
(3-Bromophenyl)(3,4-dimethylphenyl)methanol: can be compared with other similar compounds such as 3-Bromophenylmethanol and 3,4-Dimethylbenzyl alcohol . The uniqueness of this compound lies in its combination of bromophenyl and dimethylphenyl groups, which provides distinct chemical properties and reactivity compared to its counterparts.
Comparison with Similar Compounds
3-Bromophenylmethanol
3,4-Dimethylbenzyl alcohol
4-Bromophenylmethanol
2,3-Dimethylbenzyl alcohol
(3-Bromophenyl)(3,4-dimethylphenyl)methanol in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.
Is there anything specific you would like to know more about?
Properties
IUPAC Name |
(3-bromophenyl)-(3,4-dimethylphenyl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrO/c1-10-6-7-13(8-11(10)2)15(17)12-4-3-5-14(16)9-12/h3-9,15,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZVVBPXWBZJNLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C2=CC(=CC=C2)Br)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
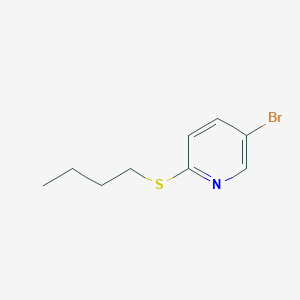
![5-Bromo-2-[(2-methylpropyl)sulfanyl]pyridine](/img/structure/B7870996.png)
